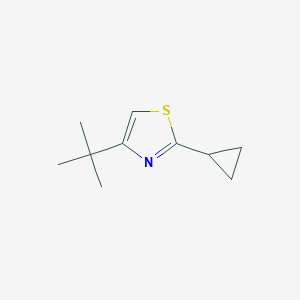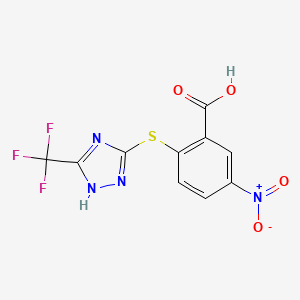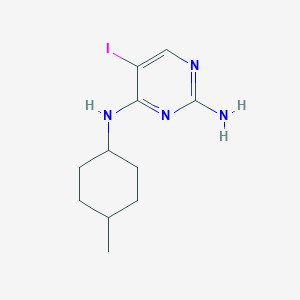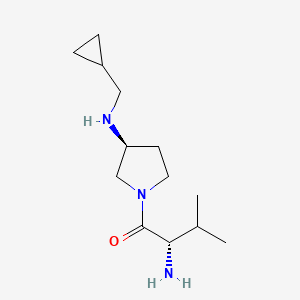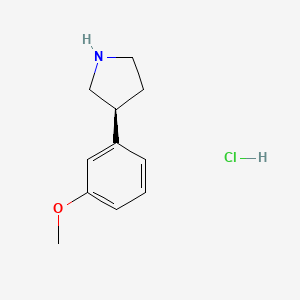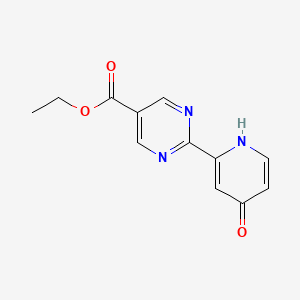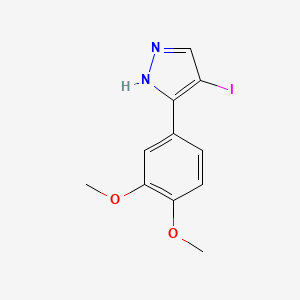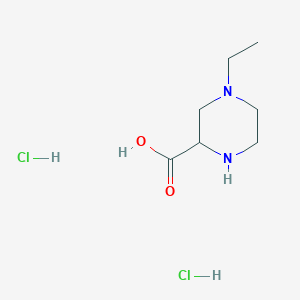
(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl group, an allyl group, and a pyrrolidine ring, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butyl and allyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl chloride and a base to form the tert-butyl carbamate.
Allylation: The allyl group can be introduced using allyl bromide or allyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Tert-butyl allyl(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Propriétés
Formule moléculaire |
C17H32N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C17H32N2O2/c1-7-10-19(16(20)21-17(4,5)6)15(14(2)3)13-18-11-8-9-12-18/h7,14-15H,1,8-13H2,2-6H3/t15-/m1/s1 |
Clé InChI |
ZFQLEKIHOKKTDJ-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)[C@@H](CN1CCCC1)N(CC=C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(CN1CCCC1)N(CC=C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)
